1-([2,3'-Bipyridin]-3-ylmethyl)-3-(3-chlorophenyl)urea
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[(2-pyridin-3-ylpyridin-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O/c19-15-6-1-7-16(10-15)23-18(24)22-12-14-5-3-9-21-17(14)13-4-2-8-20-11-13/h1-11H,12H2,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRBBKMJLAGGDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,3’-Bipyridin]-3-ylmethyl)-3-(3-chlorophenyl)urea typically involves the following steps:
Formation of the bipyridine intermediate: This can be achieved through a coupling reaction of pyridine derivatives.
Introduction of the chlorophenyl group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the bipyridine intermediate.
Formation of the urea linkage: This can be done by reacting the bipyridine-chlorophenyl intermediate with an isocyanate or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-([2,3’-Bipyridin]-3-ylmethyl)-3-(3-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield bipyridine N-oxides, while reduction could produce bipyridine derivatives with altered electronic properties.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Medicine: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-([2,3’-Bipyridin]-3-ylmethyl)-3-(3-chlorophenyl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bipyridine moiety could facilitate binding to metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The target compound’s unique [2,3'-bipyridin]-3-ylmethyl group distinguishes it from other urea derivatives. Below is a comparative analysis of substituents and molecular weights (MW) based on evidence:
*Estimated based on structural similarity.
Key Observations :
Inferences for the Target Compound :
Biological Activity
1-([2,3'-Bipyridin]-3-ylmethyl)-3-(3-chlorophenyl)urea is a synthetic organic compound notable for its bipyridine and chlorophenyl moieties. This compound has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and a fluorescent probe in biochemical research. Despite limited studies specifically focused on this compound, existing data suggests significant implications for pharmacological applications.
- Molecular Formula : C18H15ClN4O
- Molecular Weight : Approximately 348.79 g/mol
- Appearance : Crystalline solid, pale yellow
- Melting Point : 250-252°C
- Solubility : Soluble in DMSO and acetonitrile; less soluble in water
This compound acts primarily as an inhibitor of specific enzymes involved in metabolic pathways. Its interaction with biological targets indicates potential therapeutic applications, particularly in conditions influenced by these enzymes. The compound may also serve as a fluorescent probe, enabling real-time monitoring of biochemical processes.
Biological Activity Overview
Recent investigations into the biological activity of this compound have highlighted several key areas:
Enzyme Inhibition
The compound has shown promise as an inhibitor of various enzymes, which could be pivotal in drug development. Further studies are needed to elucidate specific enzyme targets and the mechanisms underlying these interactions.
Antimicrobial Properties
While direct studies on this compound's antimicrobial activity are sparse, related compounds with similar structures have demonstrated antibacterial and antifungal properties. For instance, certain bipyridine derivatives have shown activity against various bacterial strains, suggesting potential for this compound in antimicrobial applications.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-Methyl-3(p-chlorophenyl)-1-nitrosourea | Structure | Carcinogenic activity in rats |
| 2,2'-Bipyridine | Structure | Well-known ligand in coordination chemistry |
| 4-Antipyrine | Structure | Analgesic, antibacterial, and anti-inflammatory |
Case Studies and Research Findings
- Enzyme Interaction Studies : Research indicates that this compound binds effectively to metabolic regulatory enzymes. This binding suggests a modulation of biological responses that could be exploited in therapeutic contexts.
- Fluorescent Probing Applications : The compound's structural characteristics allow it to function as a fluorescent probe, providing researchers with tools to monitor biochemical processes dynamically.
Q & A
Q. What are the established synthetic routes for 1-([2,3'-Bipyridin]-3-ylmethyl)-3-(3-chlorophenyl)urea, and how can reaction conditions be optimized for yield?
The synthesis of urea derivatives typically involves coupling aryl amines with isocyanates or carbamoyl chlorides. For example, similar compounds like N-(2,6-dichlorophenyl)-N’-3-pyridinyl urea are synthesized using coupling agents such as carbonyldiimidazole or dicyclohexylcarbodiimide in solvents like dimethylformamide or dichloromethane under reflux . Optimization can be achieved via Design of Experiments (DoE) to assess variables like temperature, solvent polarity, and stoichiometry. Statistical methods like response surface methodology (RSM) help identify optimal conditions while minimizing experimental runs .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- NMR : The bipyridinylmethyl group will show distinct aromatic proton splitting patterns (e.g., coupling constants between adjacent pyridine rings), while the 3-chlorophenyl moiety will exhibit deshielded protons near the chlorine substituent.
- IR : A urea carbonyl stretch (~1640–1680 cm⁻¹) confirms the functional group.
- MS : High-resolution mass spectrometry (HRMS) can verify the molecular ion peak (e.g., m/z calculated for C₁₈H₁₄ClN₃O: ~339.08) and fragmentation patterns .
Q. What safety precautions are critical when handling this compound, given its structural analogs?
Structural analogs like [(3-chlorophenyl)-phenylmethyl]urea require hazard controls for inhalation and skin contact. Use fume hoods, nitrile gloves, and lab coats. Emergency measures include rinsing exposed skin with water and consulting safety data sheets (SDS) for spill management .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to kinase targets?
Quantum mechanical calculations (e.g., DFT) and molecular docking (using software like AutoDock Vina) can model interactions with active sites. For example, the bipyridinyl group may engage in π-π stacking with aromatic residues, while the urea moiety forms hydrogen bonds. MD simulations (≥100 ns) assess stability of ligand-protein complexes .
Q. What strategies resolve contradictions in reported biological activity data for urea derivatives?
Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Solutions include:
- Replication : Conduct dose-response curves in triplicate across multiple models.
- Meta-analysis : Apply statistical tools (ANOVA, Bayesian inference) to pooled data from studies like N-(2,6-dichlorophenyl)-N’-3-pyridinyl urea .
- Purity validation : Use HPLC (>95% purity) to exclude confounding effects .
Q. How can reaction engineering improve scalability of this compound’s synthesis?
Membrane separation technologies (e.g., nanofiltration) can purify intermediates, while continuous-flow reactors enhance heat/mass transfer. For example, microreactors reduce side reactions in exothermic urea-forming steps. Process analytical technology (PAT) monitors real-time parameters like pH and temperature .
Q. What role does the 3-chlorophenyl group play in modulating solubility and bioavailability?
The chlorine atom increases lipophilicity (logP), enhancing membrane permeability but reducing aqueous solubility. Co-solvency (e.g., PEG-400) or nanoparticle formulations (e.g., liposomes) can balance these properties. Comparative studies with 1-(3-Chloro-4-methylphenyl)-3-(3,4-dichlorophenyl)urea show halogen positioning impacts crystallinity and dissolution rates .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
